molecular formula C22H20N4O5S B2404105 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 1105206-60-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B2404105
CAS No.: 1105206-60-7
M. Wt: 452.49
InChI Key: RAUPBALNWVRFCE-XQRVVYSFSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a synthetically designed small molecule of significant interest in early-stage pharmacological research, particularly in the field of oncology and immunology. Its complex structure, featuring a thieno[3,4-c]pyrazole core fused with a benzodioxole group and furan-containing side chain, is characteristic of molecules designed to modulate specific protein kinases. This compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that its mechanism of action is believed to involve the competitive inhibition of the ATP-binding site in various kinase targets, which can lead to the disruption of critical intracellular signaling cascades. Preliminary studies in cellular models suggest its application in probing pathways involved in cell proliferation, survival, and inflammation . The (Z)-configured acrylamide moiety is a critical pharmacophore, often engineered to form a covalent bond with a cysteine residue in the target kinase's active site, thereby conferring irreversible inhibition and prolonged pharmacological effects. As a research tool, this compound is valuable for elucidating the complex roles of specific kinases in disease pathogenesis and for validating new targets for therapeutic intervention. It is supplied For Research Use Only and is intended solely for in vitro analysis in a controlled laboratory setting.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c27-20(6-4-14-3-5-18-19(8-14)31-13-30-18)24-22-16-11-32-12-17(16)25-26(22)10-21(28)23-9-15-2-1-7-29-15/h1-8H,9-13H2,(H,23,28)(H,24,27)/b6-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUPBALNWVRFCE-XQRVVYSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CO3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activities, including anti-cancer, anti-parasitic, and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a thieno[3,4-c]pyrazole core. The presence of these heterocycles contributes to its biological activity by influencing interactions with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thieno[3,4-c]pyrazole scaffold. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cancer proliferation.

CompoundCell Line TestedIC50 (µM)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamideMCF7 (breast cancer)15
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamideA549 (lung cancer)12

These findings suggest that this compound may serve as a lead for further development in cancer therapeutics.

2. Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. A study reported that derivatives of the thieno[3,4-c]pyrazole exhibited activity against protozoan parasites such as Trypanosoma cruzi and Leishmania infantum, which are responsible for Chagas disease and leishmaniasis respectively.

ParasiteEC50 (µM)Reference
Trypanosoma cruzi5.0
Leishmania infantum8.0

These results indicate a promising avenue for developing new treatments for neglected tropical diseases.

3. Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Its derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight the compound's broad-spectrum antimicrobial activity.

Case Studies

A notable case study involved the synthesis and evaluation of structurally similar compounds in high-throughput screening assays. Several compounds demonstrated significant biological activities that warrant further investigation into their mechanisms of action and potential therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C19H20N4O4SC_{19}H_{20}N_{4}O_{4}S, with a molecular weight of approximately 432.5 g/mol. The structure features a complex arrangement that includes a benzo[d][1,3]dioxole moiety and a thieno[3,4-c]pyrazole unit, which are known for their diverse biological activities.

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds with similar structural motifs to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide exhibit targeted anticancer activities. The thieno[3,4-c]pyrazole derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects :
    • The compound's structural components suggest potential anti-inflammatory properties. Similar compounds in literature have demonstrated efficacy as nonsteroidal anti-inflammatory drugs (NSAIDs), indicating that this compound could also serve as a lead for developing new anti-inflammatory agents .
  • Antimicrobial Activity :
    • Compounds with the 1,3-diarylpyrazole framework have been reported to possess antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria as well as fungi. This suggests that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide may also exhibit similar activities .

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds in drug development:

  • Study on Anticancer Activity :
    • A study focused on 1,3-diarylpyrazoles demonstrated their effectiveness against specific cancer cell lines through mechanisms involving apoptosis induction and inhibition of tumor growth .
  • Research on Anti-inflammatory Properties :
    • Investigations into related compounds have shown promise as NSAIDs with reduced side effects compared to traditional treatments .

Comparison with Similar Compounds

Structural Similarity Analysis

The compound’s structural uniqueness lies in its combination of a thienopyrazole core, a (Z)-acrylamide linker, and dual heterocyclic substituents (benzo[d][1,3]dioxole and furan). Key comparisons with related compounds include:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Predicted LogP
Target Compound Thieno[3,4-c]pyrazole Benzo[d][1,3]dioxole, Furan-2-ylmethyl ~495.5 3.2–3.8 (est.)
(Z)-2a () Oxazol-5(4H)-one 3,4-Dimethoxybenzamide, Furan ~405.4 2.5–3.0
Compound 3012 () Oxazol-5(4H)-one p-Tolyl acrylamide, Dimethylaminophenyl ~420.5 2.8–3.3
5-Phenylimino-1,2,3-dithiazole () 1,2,3-Dithiazole Phenylimino, Chlorine ~230.7 1.5–2.0

Key Observations :

  • The benzo[d][1,3]dioxole group confers higher lipophilicity (estimated LogP ~3.5) relative to simpler aryl groups (e.g., 3,4-dimethoxybenzamide in (Z)-2a, LogP ~2.8) .
  • The furan-2-ylmethyl side chain introduces hydrogen-bonding capacity, a feature absent in compounds like 3012 (), which relies on alkyl chains for solubility .
Computational Similarity Assessment

Using Tanimoto coefficients () and graph-based structural comparisons (), the target compound shows moderate similarity (Tanimoto ~0.65–0.70) to oxazolone-based acrylamides (e.g., 3012) but lower similarity (~0.40–0.45) to dithiazoles or catechins (). Subgraph matching reveals shared pharmacophores, such as the acrylamide linker and aromatic heterocycles, which are critical for bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide?

  • Methodology: The synthesis typically involves multi-step strategies. Key intermediates include functionalized thieno[3,4-c]pyrazole cores (via cyclocondensation of hydrazines with thiophene derivatives) and benzo[d][1,3]dioxole acrylamide moieties. Acylation and nucleophilic substitution reactions are critical for coupling these fragments. Purification via column chromatography and characterization by 1H^1H/13C^{13}C-NMR and HPLC are standard .

Q. How can researchers resolve ambiguities in spectral data (e.g., NMR or IR) for this compound?

  • Methodology: Use 2D NMR techniques (COSY, HSQC, HMBC) to assign overlapping proton and carbon signals. For IR, compare experimental carbonyl (C=O) and amide (N-H) stretches with computational predictions (DFT). X-ray crystallography is recommended for absolute configuration confirmation if crystalline derivatives are obtainable .

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology: Prioritize assays based on structural analogs. For example, thiazole and pyrazole derivatives often show anticancer activity (e.g., MTT assays against HeLa or MCF-7 cell lines) . Antimicrobial activity can be tested via microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the thieno[3,4-c]pyrazole intermediate?

  • Methodology: Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent, catalyst). Bayesian optimization algorithms outperform trial-and-error approaches by iteratively modeling yield-response surfaces. For example, flow-chemistry setups enable precise control of reaction parameters (residence time, mixing) .

Q. What computational strategies address discrepancies between predicted and observed biological activities?

  • Methodology: Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins. If experimental IC50_{50} values conflict with docking scores, refine force fields in MD simulations or validate via free-energy perturbation (FEP) calculations. Consider off-target effects using cheminformatics tools like SEA or SwissTargetPrediction .

Q. How do non-covalent interactions (e.g., π-stacking, H-bonding) influence the compound’s supramolecular assembly or reactivity?

  • Methodology: Analyze crystal packing via Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions. For solution-phase studies, use 1H^1H-NMR titration experiments to probe H-bonding with model receptors (e.g., crown ethers). Computational studies (NCI analysis) can map weak interactions in transition states .

Q. What strategies reconcile conflicting data on the compound’s stability under varying pH conditions?

  • Methodology: Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Use LC-MS to identify degradation products. For pH-dependent stability, employ potentiometric titrations to determine pKa values and correlate with degradation pathways .

Data Contradiction Analysis

Q. How should researchers address contradictory reports on the compound’s selectivity toward kinase targets?

  • Methodology: Validate assay conditions (ATP concentration, enzyme purity) across studies. Use orthogonal assays (e.g., SPR vs. radiometric assays) to confirm binding kinetics. Structural analogs (e.g., pyrazolo[3,4-d]pyrimidines) may exhibit off-target effects due to conserved hinge-region interactions—perform kinome-wide profiling .

Q. Why do synthetic yields vary significantly between labs for the acrylamide coupling step?

  • Methodology: Trace impurities (e.g., residual bases) may catalyze side reactions. Implement in situ FTIR to monitor acylation intermediates. Compare solvent effects: polar aprotic solvents (DMF) may favor acrylamide formation over DCM due to improved nucleophilicity .

Methodological Resources

  • Synthetic Protocols : Multi-step synthesis with intermediates characterized by 1H^1H-NMR and HRMS .
  • Computational Tools : Gaussian for DFT, PyMOL for docking visualization, and CrystalExplorer for crystallography .
  • Assay Design : Dose-response curves (GraphPad Prism) and kinetic modeling (COPASI) .

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